molecular formula C18H19N5O2 B2462978 8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-89-0

8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2462978
CAS No.: 893367-89-0
M. Wt: 337.383
InChI Key: MKNYMLDLJFGWBI-UHFFFAOYSA-N
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Description

8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound intended for research purposes. It belongs to a class of tricyclic xanthine derivatives known as imidazo[2,1-f]purine-2,4-diones, which are of significant interest in neuroscience and pharmacology . These compounds have been investigated as potent ligands for serotonin receptors, particularly the 5-HT 1A receptor . Preclinical studies on closely related analogs have demonstrated promising antidepressant and anxiolytic-like activities in animal models, with some compounds showing effects comparable to reference drugs like Imipramine and even greater potency than Diazepam in certain tests . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-6-7-13(8-11(10)2)23-12(3)9-22-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNYMLDLJFGWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 3,4-dimethylphenyl and trimethyl groups under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Structure

The compound features a complex structure characterized by:

  • A fused imidazole and purine ring system.
  • Substituents including a 3,4-dimethylphenyl group at position 8 and trimethyl groups at positions 1 and 7.

Synthetic Routes

The synthesis of 8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the imidazole ring : This can be achieved through condensation reactions involving appropriate aldehydes and amines.
  • Purine ring construction : Cyclization reactions with purine precursors are employed to form the fused ring system.
  • Substitution reactions : Alkylation with dimethylphenyl groups under controlled conditions.

Reaction Conditions

Key reaction parameters include:

  • Use of strong bases like sodium hydride.
  • Solvents such as dimethylformamide or tetrahydrofuran.
  • Optimization of temperature and pressure to enhance yield and purity.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant properties by modulating neurotransmitter systems. Preliminary studies suggest interactions with serotonin and dopamine receptors, which are critical for mood regulation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This inhibition is relevant in the treatment of type 2 diabetes mellitus by enhancing incretin levels, thus improving glycemic control.
  • Other Enzyme Targets : Potential interactions with enzymes involved in cancer pathways highlight its therapeutic promise in oncology.

Biochemical Pathway Modulation

Studies have shown that this compound can influence various biochemical pathways. Its mechanism of action may involve:

  • Binding to specific cellular targets.
  • Modulating enzyme activity or receptor interactions.
    This understanding is crucial for elucidating its pharmacological potential.

Case Studies and Research Findings

Study FocusFindings
Antidepressant EffectsDemonstrated modulation of serotonin receptors in animal models.
DPP-4 InhibitionShowed significant inhibition in vitro, suggesting potential for diabetes treatment.
Cancer ResearchPreliminary data indicate anti-tumor activity against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). This inhibition enhances the levels of these hormones, improving glycemic control in patients with type 2 diabetes mellitus . Additionally, its anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells through lysosome-nonmitochondrial pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological and physicochemical profiles of imidazo[2,1-f]purine-2,4-dione derivatives are highly dependent on substitutions at the 1-, 3-, 7-, and 8-positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Imidazo[2,1-f]Purine-2,4-Dione Derivatives

Compound (Reference) 8-Position Substituent Key Targets/Activities Metabolic Stability (HLM) Notable Findings
Target Compound 3,4-Dimethylphenyl Hypothetical: Potential 5-HT1A/5-HT7 affinity based on structural analogs Not reported Likely higher lipophilicity vs. hydroxylated analogs; may affect brain uptake
3i () Piperazinylpentyl-2-fluorophenyl 5-HT1A (Ki = 0.6 nM), 5-HT7 (Ki = 0.2 nM), weak PDE4B inhibition Moderate Antidepressant activity at 2.5 mg/kg; anxiolytic effect in mice
AZ-853 () Piperazinylbutyl-2-fluorophenyl 5-HT1A partial agonist (Ki = 0.6 nM) High brain penetration Antidepressant-like effects in FST; mild hypotension and weight gain in mice
AZ-861 () Piperazinylbutyl-3-CF3-phenyl 5-HT1A partial agonist (Ki = 0.2 nM) Lower brain penetration Stronger 5-HT1A agonism; lipid metabolism disturbances observed
Compound 20a () Dihydroxyphenethyl Multitarget (dopamine-xanthine hybrid) High purity (UPLC/MS: 100%) Potential antiparkinsonian activity; high solubility due to dihydroxy group
CB11 () 2-Aminophenyl PPARγ agonist (apoptosis induction in NSCLC cells) Not reported ROS-mediated mitochondrial dysfunction; anti-cancer properties

Key Observations:

Substituent Effects on Receptor Affinity :

  • Fluorinated arylpiperazinylalkyl groups (e.g., 3i, AZ-853, AZ-861) enhance 5-HT1A/5-HT7 receptor binding due to strong electron-withdrawing effects and optimal chain length .
  • The 3,4-dimethylphenyl group in the target compound lacks electronegative substituents (e.g., -F, -CF3), which may reduce 5-HT receptor affinity but improve metabolic stability .

Pharmacokinetic Properties: Piperazinylalkyl derivatives exhibit moderate metabolic stability in human liver microsomes (HLM), whereas hydroxylated analogs (e.g., 20a) show higher solubility but faster clearance .

Functional Outcomes: Fluorinated derivatives (3i, AZ-853/861) demonstrate antidepressant-like effects in the forced swim test (FST), with efficacy linked to 5-HT1A activation . Non-fluorinated analogs (e.g., dihydroxyphenethyl derivatives) may prioritize dopamine-xanthine hybrid activity over serotonergic effects .

Research Findings and Clinical Implications

  • Antidepressant Potential: Piperazinylalkyl derivatives (e.g., 3i, AZ-853) show promise as dual 5-HT1A/5-HT7 ligands with fewer anticholinergic side effects compared to tricyclic antidepressants (TCAs) . However, AZ-853’s α1-adrenolytic activity may cause hypotension, highlighting the need for substituent optimization .
  • Structural Optimization : The 3,4-dimethylphenyl group in the target compound could balance lipophilicity and metabolic stability, but in vitro receptor binding assays are required to validate its selectivity .
  • Safety Profiles : Unlike TCAs, imidazo[2,1-f]purine-2,4-dione derivatives generally lack histaminergic or muscarinic receptor blockade, reducing sedation and weight gain risks .

Biological Activity

8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazo[2,1-f]purine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structure features a purine core with various aromatic substituents that may influence its pharmacological properties.

  • Molecular Formula : C22H25N5O2
  • Molecular Weight : 385.427 g/mol
  • InChI Key : InChI=1S/C22H25N5O2/c1-15-10-18(23)21(24)19(11-16(2)3)20(15)25-22(26)27/h10-11H,12-14H2,1-9H3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B and PDE10A. This inhibition can lead to increased levels of cyclic nucleotides, which are crucial for various signaling pathways in cells .
  • Receptor Interaction : It has demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders such as depression and anxiety .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antidepressant Effects : In vivo studies have shown that derivatives of this compound can exhibit antidepressant-like effects in animal models. For instance, one study reported that a related compound significantly outperformed diazepam in anxiety tests .
  • Antiurease Activity : Compounds within the imidazo[2,1-f]purine class have been evaluated for their antiurease properties. The presence of specific substituents can enhance this activity significantly .
  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

A series of studies have explored the pharmacological potential of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantSignificant effects in forced swim test
Enzyme InhibitionInhibits PDE4B and PDE10A
AntiureasePotent activity observed in synthesized derivatives
AntioxidantExhibited antioxidant properties

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[2,1-f]purine Core : Cyclization reactions using appropriate precursors.
  • Substitution Reactions : Introduction of methyl and dimethylphenyl groups through alkylation reactions.

Optimization techniques such as continuous flow reactors may be used to enhance yield and purity during large-scale production.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The compound can be synthesized via modular strategies such as Huisgen cycloaddition (click chemistry) for introducing aryl substituents at position 8. Key steps include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
  • Column chromatography for purification, with typical yields ranging from 10% to 55% depending on substituents .
  • Optimization of solvents (e.g., tert-butanol/water mixtures) and temperature (65°C) to enhance reaction efficiency .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at positions 1,3,7) and aromatic proton environments .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and imidazo-purine core vibrations .
  • HRMS (ESI) : Verify molecular weight accuracy (e.g., <5 ppm deviation) .
  • Melting Point Analysis : Compare with literature values (e.g., 160–202°C for analogous derivatives) .

Q. What chromatographic methods are effective for purification?

  • Silica Gel Column Chromatography : Use gradients of ethyl acetate/hexane for polar derivatives .
  • HPLC : Achieve >95% purity for biological assays, particularly for water-soluble analogs .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity to adenosine receptors?

  • Perform docking studies using crystal structures of adenosine receptors (e.g., A2A subtype) to assess interactions with the imidazo-purine core .
  • Validate predictions with radioligand binding assays (e.g., competitive displacement of [3H]ZM241385) .
  • Analyze substituent effects: Bulky 3,4-dimethylphenyl groups may sterically hinder binding, while hydrophilic side chains enhance solubility .

Q. How to resolve contradictions in bioactivity data across studies?

  • Control for assay variables : Buffer pH, ATP concentration, and cell membrane integrity in enzyme-linked assays .
  • Validate selectivity : Test against off-target kinases or GPCRs to rule out nonspecific effects .
  • Reproduce synthesis : Ensure identical substituent regiochemistry (e.g., meta vs. para methyl groups) .

Q. What strategies optimize synthetic yield for scale-up?

  • In situ azide generation : Avoid isolation of unstable intermediates (e.g., aryl azides) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes for cyclization steps .
  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent ratios .

Q. How to assess stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., methyl group demethylation) .

Q. What role does the 3,4-dimethylphenyl group play in adenosine receptor antagonism?

  • Pharmacophore Mapping : The dimethylphenyl moiety likely occupies a hydrophobic pocket in the receptor’s extracellular domain .
  • SAR Studies : Compare with analogs lacking methyl groups; reduced antagonism in derivatives with polar substituents suggests hydrophobic interactions are critical .

Q. How to validate purity for in vivo studies?

  • Elemental Analysis : Confirm <0.4% deviation from theoretical C/H/N values .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or hydrates .
  • LC-MS/MS : Identify trace impurities (<0.1%) .

Q. How to integrate this compound into a drug discovery pipeline?

  • Lead Optimization : Introduce bioisosteres (e.g., replacing methyl with trifluoromethyl) to improve pharmacokinetics .
  • Theoretical Frameworks : Link SAR data to quantitative structure-activity relationship (QSAR) models for predictive design .
  • In Vivo Efficacy : Test in animal models of inflammation or cancer, leveraging its adenosine receptor antagonism .

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